molecular formula C20H20FN5O B12249008 4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline

4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline

Cat. No.: B12249008
M. Wt: 365.4 g/mol
InChI Key: UUYTXQZSABHEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline is a complex organic compound that features a quinazoline core substituted with a fluoro group and a pyrrolidinyl moiety linked to a cyclopenta[c]pyridazin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like t-BuOOH.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: t-BuOOH in the presence of Mn(OTf)2 catalyst.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted quinazoline derivatives.

Scientific Research Applications

4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluoroquinazoline core, coupled with the cyclopenta[c]pyridazin-3-yloxy and pyrrolidin-1-yl moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20FN5O

Molecular Weight

365.4 g/mol

IUPAC Name

4-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-6-fluoroquinazoline

InChI

InChI=1S/C20H20FN5O/c21-15-4-5-18-16(9-15)20(23-12-22-18)26-7-6-13(10-26)11-27-19-8-14-2-1-3-17(14)24-25-19/h4-5,8-9,12-13H,1-3,6-7,10-11H2

InChI Key

UUYTXQZSABHEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.